molecular formula C10H14ClNO B2397224 [(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride CAS No. 2343964-14-5

[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride

Cat. No.: B2397224
CAS No.: 2343964-14-5
M. Wt: 199.68
InChI Key: RSVZILKVTHIBLZ-IYPAPVHQSA-N
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Description

[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and a phenyl group attached to the azetidine ring. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the phenyl group and the methanol moiety. One common method involves the cyclization of an appropriate precursor to form the azetidine ring, followed by functionalization to introduce the phenyl and methanol groups. The final step involves the conversion to the hydrochloride salt to enhance stability and solubility .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The azetidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and phenyl group play crucial roles in its binding to target molecules, influencing biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride include other azetidine derivatives and phenyl-substituted compounds. Examples include:

  • [(2R,3R)-3-Phenylazetidin-2-yl]methanol
  • [(2R,3R)-3-Phenylazetidin-2-yl]amine
  • [(2R,3R)-3-Phenylazetidin-2-yl]ethanol .

Uniqueness

The uniqueness of this compound lies in its specific combination of the azetidine ring, phenyl group, and methanol moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[(2R,3R)-3-phenylazetidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-7-10-9(6-11-10)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVZILKVTHIBLZ-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(N1)CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](N1)CO)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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